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*Abstract

These application notes provide detailed protocols and dosage calculation guidelines for the
use of lansoprazole in various in vivo rat models of gastric ulcers. This document is intended
for researchers, scientists, and drug development professionals working in gastroenterology
and pharmacology. It summarizes effective dose ranges from the literature, outlines specific
experimental procedures for common ulcer models, and presents the underlying mechanisms
of lansoprazole's gastroprotective effects.

Introduction to Lansoprazole

Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion
by irreversibly binding to and inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal
cells.[1][2] Beyond its primary antisecretory function, lansoprazole exhibits gastroprotective
effects through mechanisms that include the reduction of oxidative stress and modulation of
inflammatory pathways.[3][4] Its efficacy and multifaceted action make it a standard compound
for studying anti-ulcer therapies in preclinical rat models.

Dosage Calculation and Administration
Human to Rat Dose Conversion

Translating a human dose to a rat dose is typically done using Body Surface Area (BSA)
normalization, as it accounts for differences in metabolic rates between species.[5][6] The
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Human Equivalent Dose (HED) can be converted to an Animal Equivalent Dose (AED) for rats
using a conversion factor.

The formula is: Rat Dose (mg/kg) = Human Dose (mg/kg) x (Human K_m / Rat K_m)
Where the K_m factor (Body Weight / BSA) is approximately:

e Human: 37

e Rat: 6

Therefore, the conversion factor from human to rat is approximately 6.2 (37/6).[5][7][8]

Example Calculation: For a standard human dose of 30 mg for a 60 kg person (0.5 mg/kg): Rat
Dose = 0.5 mg/kg % 6.2 = 3.1 mg/kg

This calculated dose serves as a starting point for dose-response studies. Published literature
demonstrates that effective doses in rats can range from 1 mg/kg to over 100 mg/kg depending
on the ulcer model and administration route.[9][10][11]

Vehicle and Route of Administration

Lansoprazole is typically suspended in a vehicle for oral administration (intragastric gavage,
i.g.). Common vehicles include:

e 0.5% or 1% Carboxymethylcellulose (CMC) solution.[12]
 Saline solution.

For intravenous (i.v.) or subcutaneous (s.c.) administration, appropriate sterile solutions should
be prepared. The administration volume for oral gavage in rats is typically 1-10 mL/kg.

Summary of Lansoprazole Dosages in Rat Ulcer
Models

The following table summarizes lansoprazole dosages and their effects as reported in various
preclinical studies.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.jbclinpharm.org/articles/a-simple-practice-guide-for-dose-conversion-between-animals-and-human.html
https://www.sysrevpharm.org/articles/a-guide-for-estimating-the-maximum-safe-starting-dose-and-conversion-it-between-animals-and-humans.pdf
https://archives.ijper.org/sites/default/files/IndJPhaEdRes-56-3-600.pdf
https://pubmed.ncbi.nlm.nih.gov/11906479/
https://pubmed.ncbi.nlm.nih.gov/12507665/
https://pubmed.ncbi.nlm.nih.gov/20610858/
https://www.researchgate.net/publication/7441484_Lansoprazole_a_proton_pump_inhibitor_reduces_the_severity_of_indomethacin-induced_rat_enteritis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10782275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check

Availability & Pricing

Ulcer Model

Rat Strain

Lansoprazo
le Dose

Route

Observed
Effect &
Notes

Reference

Ethanol-

Induced

Wistar

30 mg/kg

Intragastric

(ilg.)

Significantly
reduced
gastric
mucosal

injury.

[13]

Acidified
Ethanol

Not Specified

1-20 mg/kg

Oral (p.o.) or
Subcutaneou

s (s.c.)

Dose-
dependent
protection
against
gastric

lesions.

Indomethacin

-Induced

Sprague-

Dawley

0.10 mg/kg
(ID50)

Intravenous

(i.v.)

Inhibited
development
of gastric

lesions.

[14]

Indomethacin

-Induced

Sprague-

Dawley

3-30 pmol/kg

Intragastric

(il9.)

Dose-
dependently
prevented
lesion
formation;
99%
inhibition at

30 pmol/kg.

[15]

Indomethacin

-Induced

Not Specified

1-20 mg/kg

Oral (p.0.) or
Subcutaneou

s (s.c.)

Dose-
dependent
protection
against
gastric

lesions.

[9]

Indomethacin

-Induced

Sprague-

Dawley

18-90
pumol/kg

Oral (p.o.)

90 pmol/kg
markedly

[4116]
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prevented
injuries and
reversed
effects on
oxidative
stress

markers.

Indomethacin
-Induced

(Intestinal)

Not Specified

30-100 mg/kg

Oral (p.o.)

Dose-
dependently
reduced
severity of
intestinal

lesions.

[11]

Acetic Acid-

Induced

Not Specified

5and 25
mg/kg

Not Specified

Dose-
dependently
increased
VEGF
expression
and cell
proliferation
at the ulcer

margin.

[17]

Acetic Acid-

Induced

Not Specified

1.35, 2.7, and
5.4 mg/kg

Intragastric

(ilg9.)

Significantly
reduced the
gastric ulcer
area over 7
days of
treatment.

[1]

Pylorus

Ligation

Albino

20 mg/kg

Oral (p.0.)

Provided
79.78% ulcer

protection.

[18]

Aspirin-

Induced

Albino

30 mg/kg

Not Specified

Reduced
ulcer index
from ~6.3 to
~3.3.

[19]
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NOEL (No-
Observed-
Effect Level)

was similar to

Safety/Toxicit ~ Sprague- 5, 15, 50, 150
Oral (p.o.) adults. Doses  [10][20]
y Study Dawley mg/kg/day
=50
mg/kg/day

showed some

side effects.

Experimental Protocols
General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of lansoprazole in

a rat ulcer model.
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Caption: General workflow for in vivo rat ulcer model studies.

Protocol 1: Ethanol-Induced Gastric Ulcer Model
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This model is used to evaluate the cytoprotective effects of a compound. Ethanol rapidly
induces hemorrhagic lesions in the gastric mucosa.

Materials:

Male Wistar or Sprague-Dawley rats (180-220 g).

Lansoprazole.

Vehicle (e.g., 0.5% CMC).

Ethanol (e.g., 60% or absolute).[9][13]

Oral gavage needles.

Procedure:

o Fast rats for 24 hours prior to the experiment, with free access to water.

o Administer lansoprazole (e.g., 30 mg/kg) or vehicle solution orally (i.g.).[13]

o After 30-60 minutes, administer 1 mL of ethanol (per rat or per specified weight) via oral
gavage to induce ulcers.[9]

e One hour after ethanol administration, euthanize the rats via cervical dislocation or CO2
asphyxiation.

e Immediately excise the stomach, open it along the greater curvature, and gently rinse with
saline.

¢ Pin the stomach flat on a board and score the visible hemorrhagic lesions to calculate the
Ulcer Index (Ul).

» Ulcer Index Calculation: The sum of the lengths (in mm) of all lesions for each stomach is
used as the ulcer index. The percentage of ulcer inhibition is calculated as: [(Ul_control -
Ul_treated) / Ul_control] x 100.
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Protocol 2: Indomethacin (NSAID)-Induced Gastric Ulcer
Model

This model mimics ulcers caused by non-steroidal anti-inflammatory drugs, which involve the
inhibition of prostaglandin synthesis.

Materials:

Male Wistar or Sprague-Dawley rats (180-220 g).

Lansoprazole.

Vehicle.

Indomethacin (suspended in a suitable vehicle like 1% CMC).

Procedure:

Fast rats for 24 hours prior to the experiment, with free access to water.
e Administer lansoprazole (e.g., 10-30 pumol/kg) or vehicle solution orally (i.g.).[15]

o After 30 minutes, administer indomethacin orally or subcutaneously at a dose of 20-30
mg/kg.[9][21]

e Return rats to their cages with free access to water.
o After 6 hours, euthanize the rats.[9][21]

e EXxcise the stomach and calculate the Ulcer Index as described in Protocol 4.2.

Protocol 3: Pylorus Ligation-Induced Ulcer Model

This model, also known as the Shay rat model, evaluates the effect of a compound on gastric
acid secretion. Ulcers are induced by the accumulation of gastric acid and pepsin following the
ligation of the pyloric sphincter.[22]

Materials:
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Male Wistar rats (150-200 Q).

Lansoprazole.

Vehicle.

Anesthetic (e.g., ether, ketamine/xylazine).

Surgical tools.

Procedure:

Fast rats for 24 hours (some protocols suggest 36-48 hours) before surgery, with free access
to water.[22]

o Administer lansoprazole (e.g., 20 mg/kg) or vehicle, typically 30 minutes before the surgery.
[18]

o Anesthetize the rat. Make a small midline abdominal incision below the xiphoid process to
expose the stomach.

o Carefully lift the stomach and ligate the pyloric sphincter with a silk suture. Be cautious not to
obstruct blood flow.

e Close the abdominal wall with sutures.

» After 4 hours (or up to 19 hours in some variations), euthanize the rat.[22]

o Excise the stomach, collecting the gastric contents into a centrifuge tube.

e Measure the volume of gastric juice and determine its pH.

« Titrate the gastric juice with 0.01 N NaOH to determine free and total acidity.

e Open the stomach and score for ulcers as described in Protocol 4.2.

Lansoprazole's Gastroprotective Signaling
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Lansoprazole's protective effects extend beyond acid suppression. In models of chemically-
induced injury, its mechanism involves mitigating oxidative stress.

Ulcerogen
(e.g., Ethanol, NSAIDs)

Lansoprazole

—_——m———————

|
educes i
I
l
Increased Oxidative Stress preserves
l
1
|
=
1 Lipid Peroxidation | Antioxidant Defense
(e.g., Malondialdehyde - MDA) (e.g., Glutathione - GSH)

Gastric Mucosal Damage

(Lesions, Necrosis)

Click to download full resolution via product page
Caption: Lansoprazole's role in mitigating oxidative stress.

Studies show that in addition to inhibiting acid secretion, lansoprazole pretreatment can
counteract the increase in mucosal malondialdehyde (MDA) and the decrease in reduced
glutathione (GSH) levels caused by ulcerogens.[3][4] This antioxidant property contributes
significantly to its gastroprotective effects, independent of its impact on prostaglandin
synthesis.[3][13]

Conclusion

The effective dosage of lansoprazole in rat ulcer models is highly dependent on the specific
model used to induce gastric injury. For models involving direct mucosal damage (e.qg.,
ethanol), higher cytoprotective doses (10-30 mg/kg) are common. For models where acid is a
primary factor (e.g., pylorus ligation, NSAID-induced), lower antisecretory doses (1-10 mg/kg)
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can show significant efficacy. Researchers should use the provided data and protocols as a
guide to design dose-response studies to determine the optimal dose for their specific
experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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